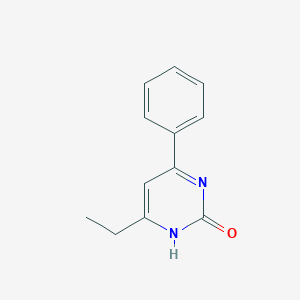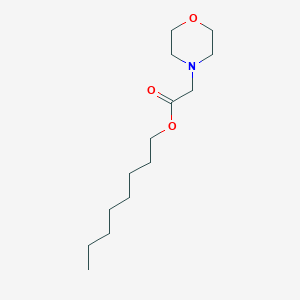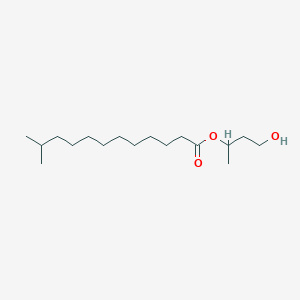![molecular formula C18H34O B14399633 4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol CAS No. 89435-35-8](/img/structure/B14399633.png)
4,4'-Dipropyl[1,1'-bi(cyclohexane)]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is a compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of two cyclohexane rings connected by a single bond, with propyl groups attached to the 4th carbon of each ring and a hydroxyl group on one of the rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol typically involves the following steps:
Formation of the Cyclohexane Rings: The cyclohexane rings can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Attachment of Propyl Groups: The propyl groups can be introduced through Friedel-Crafts alkylation, where cyclohexane is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Bi(cyclohexane) Structure: The two cyclohexane rings are connected through a single bond, which can be achieved by a coupling reaction.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where the bi(cyclohexane) compound is reacted with a hydroxylating agent such as osmium tetroxide.
Industrial Production Methods
Industrial production of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halides, amines, or other substituted compounds.
Aplicaciones Científicas De Investigación
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The propyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethyl[1,1’-bi(cyclohexane)]: Similar structure but with methyl groups instead of propyl groups.
4,4’-Diethyl[1,1’-bi(cyclohexane)]: Similar structure but with ethyl groups instead of propyl groups.
4,4’-Dipropyl[1,1’-bi(cyclohexane)]: Lacks the hydroxyl group.
Uniqueness
4,4’-Dipropyl[1,1’-bi(cyclohexane)]-4-ol is unique due to the presence of both propyl groups and a hydroxyl group, which confer specific chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
89435-35-8 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1-propyl-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H34O/c1-3-5-15-6-8-16(9-7-15)17-10-13-18(19,12-4-2)14-11-17/h15-17,19H,3-14H2,1-2H3 |
Clave InChI |
ZNXXRQNYQAGQLO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)(CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea](/img/structure/B14399584.png)


![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)

![6-tert-Butyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14399666.png)
